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tris(2,4-dibromophenyl) phosphate

Flame retardant synergism Antimony oxide elimination Bromine-phosphorus synergy

Tris(2,4-dibromophenyl) phosphate (BPP, also denoted TDBP or PB-460) is an additive, melt-blendable brominated triaryl phosphate ester flame retardant containing approximately 60% aromatic bromine and 4% phosphorus in the same molecule. Its molecular formula is C₁₈H₉Br₆O₄P (MW 799.66 g/mol), with a melting/softening range around 101–110 °C and an initial thermal decomposition temperature exceeding 310 °C.

Molecular Formula C18H9Br6O4P
Molecular Weight 799.7 g/mol
CAS No. 2788-11-6
Cat. No. B1340594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametris(2,4-dibromophenyl) phosphate
CAS2788-11-6
Molecular FormulaC18H9Br6O4P
Molecular Weight799.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br
InChIInChI=1S/C18H9Br6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H
InChIKeyOZEDYCTUPMFWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2,4-dibromophenyl) phosphate (CAS 2788-11-6) – Core Technical Profile for Flame Retardant Procurement


Tris(2,4-dibromophenyl) phosphate (BPP, also denoted TDBP or PB-460) is an additive, melt-blendable brominated triaryl phosphate ester flame retardant containing approximately 60% aromatic bromine and 4% phosphorus in the same molecule [1]. Its molecular formula is C₁₈H₉Br₆O₄P (MW 799.66 g/mol), with a melting/softening range around 101–110 °C and an initial thermal decomposition temperature exceeding 310 °C [2]. The compound is commercially supplied as a solid, water-white crystalline powder soluble in aromatic solvents and compatible with a range of engineering thermoplastics including polycarbonate (PC), polybutylene terephthalate (PBT), polyethylene terephthalate (PET), ABS, and their blends [1][3].

Why Tris(2,4-dibromophenyl) phosphate Cannot Be Simply Replaced by Other Brominated Flame Retardants


Tris(2,4-dibromophenyl) phosphate is not interchangeable with conventional brominated flame retardants (e.g., brominated polystyrene, brominated polycarbonate oligomers, or TBBPA-based systems) because it is the only widely commercialized additive that combines 60% aromatic bromine with 4% phosphorus in a single, low-melting (≈110 °C) molecular structure [1]. This intramolecular Br–P architecture generates a documented synergistic effect that simultaneously enhances flame retardancy, eliminates or drastically reduces the need for antimony oxide synergist (Sb₂O₃), preserves mechanical properties, and maintains resin transparency—a combination that physically separated bromine and phosphorus additives cannot reproduce [1][2]. The specific 2,4-dibromo substitution pattern on each phenyl ring also determines the compound's thermal stability, solubility in aromatic polymers, and resistance to plate-out during processing, all of which differ from analogs such as tris(2,4,6-tribromophenyl)phosphate (TTBP) [1].

Quantitative Differentiation Evidence for Tris(2,4-dibromophenyl) phosphate Against Closest Comparators


Intramolecular Br–P Synergism Eliminates Sb₂O₃ Requirement – Direct Comparison with BC-58 and PBO

In mineral-filled PBT (Valox 745), TDBP at 16% loading without any antimony oxide achieved UL-94 V-0 (OI 31.2), whereas BC-58 (brominated polycarbonate oligomer, 58% Br) at 16% without Sb₂O₃ burned completely (no UL-94 rating) [1]. BC-58 required 4% Sb₂O₃ co-additive to reach V-0. In 30% glass-fiber-reinforced PBT, the Br–P synergism of BPP was directly compared with PBO (a brominated flame retardant requiring Sb₂O₃ synergism): BPP's intramolecular Br/P synergy produced superior flame retardancy relative to PBO's Br/Sb synergy [2]. In PC/PET alloy, TDBP at 10% loading without Sb₂O₃ gave OI 31.2 and UL-94 V-0, whereas BC-58 at the same 10% loading yielded OI 27.3 and only V-1 [1].

Flame retardant synergism Antimony oxide elimination Bromine-phosphorus synergy

Oxygen Index Superiority in Polycarbonate Resin – Direct Head-to-Head with BC-58 Oligomer

In GE Lexan™ 141 polycarbonate resin without antimony oxide, TDBP and BC-58 were compared at identical weight loadings. At 2% loading both gave OI 28%; however, TDBP's OI increased non-linearly with loading while BC-58's increase was linear (slope ≈ 0.5). At 4% loading, TDBP achieved OI 31 vs BC-58 at 29; at 6% loading, TDBP reached OI 35 vs BC-58 at 30; at 8% loading, TDBP exceeded OI 40 (instrument scale maximum) vs BC-58 at only 31 [1]. At 7% loading in PC, TDBP gave OI >39.6 with UL-94 V-0 (2.4 sec burn time) while BC-58 gave OI 32.1 with V-0 (3.8 sec burn time) [1]. The TDBP-containing resin also showed 25% greater spiral flow (29.5 in vs 23.5 in), indicating superior injection moldability [1].

Oxygen index Polycarbonate flame retardancy Brominated phosphate ester

Mechanical Property Retention in 30% Glass-Filled PBT – Comparative Data vs BC-58 and Brominated Polystyrene

In 30% glass-fiber-reinforced PBT, TDBP at 10% loading (with 3.5% Sb₂O₃ and 0.5% Teflon) preserved mechanical properties far closer to the unfilled control than either brominated polystyrene (Pyrochek 68PB) or BC-58 [1]. TDBP yielded notched Izod impact of 1.07 ft-lb/in (vs control 1.32), representing an 81% retention, while brominated polystyrene dropped to 0.80 (61% retention) and BC-58 to 1.07 as well but with severely degraded processability [1]. Tensile strength for TDBP was 15,600 psi (91% of control's 17,100), vs only 11,600 psi (68%) for brominated polystyrene [1]. Flexural strength for TDBP was 28,790 psi (98% of control's 29,420), vs 20,900 psi (71%) for brominated polystyrene [1]. Critically, TDBP's extruder torque was only 3,000 g-m, 66% lower than BC-58's 11,000 g-m and 67% lower than brominated polystyrene's 9,000 g-m, indicating substantially lower energy consumption during compounding [1].

Izod impact retention Glass-filled PBT Engineering thermoplastic mechanical properties

Processability Advantage – Melt Flow and Spiral Flow Comparison vs BC-58 and Brominated Polystyrene

Across multiple resin systems, TDBP consistently demonstrated superior melt flow characteristics compared to polymeric brominated flame retardants. In 30% GF-PBT, TDBP yielded a melt index of 19.1 g/10 min, 65% higher than BC-58's 11.6 g/10 min and 19% higher than brominated polystyrene's 16.0 g/10 min [1]. Spiral flow (injection molding cavity filling distance) was 35 inches for TDBP vs only 26 inches for BC-58—a 35% advantage [1]. In PC/PET alloy, the melt index disparity was even larger: TDBP at 12% loading gave 71 g/10 min (275 °C) vs BC-58 at 20 g/10 min and brominated polystyrene at 37 g/10 min [1]. In polycarbonate (Lexan 141 with 7% FR), TDBP's spiral flow was 29.5 inches vs 23.5 inches for BC-58 [1]. The low melt viscosity of TDBP is attributed to its monomeric structure and high solubility in aromatic polymers, unlike polymeric FRs (BC-58, Pyrochek 68PB) which increase compound viscosity [1].

Melt index Spiral flow Injection molding processability

Thermal Stability and Color Retention Under Processing Conditions – Comparison with Brominated Polystyrene

The physical properties and thermal stability of TDBP were directly compared with commercial brominated polystyrene (Pyrochek 68PB) and brominated polycarbonate oligomer (BC-58) in Table I of US Patent 5,556,903 [1]. TDBP (60% Br, 4% P) has a melting/softening point of approximately 110 °C, far below brominated polystyrene (215–225 °C) and BC-58 (230–260 °C), enabling melt-blending at lower temperatures [1]. After 30 minutes at 300 °C, TDBP remained water-white, whereas brominated polystyrene turned brown, indicating thermal degradation [1]. TDBP's solubility in toluene was 25 g/100 g, compared to <1 g/100 g for brominated polystyrene and 7 g/100 g for BC-58, reflecting superior compatibility with aromatic polymers [1]. An independent study confirmed that BPP exhibits an initial thermal decomposition temperature exceeding 310 °C with low toxicity, and that its Br/P synergy significantly improves resin processing characteristics [2].

Thermal stability Color stability Flame retardant processing window

Dose Efficiency in PC-ABS – BPP (PB-460) Outperforms Triphenyl Phosphate by >2:1 Weight Basis

In a 3:1 PC-ABS blend, tris(2,4-dibromophenyl) phosphate (as PB-460) at only 6% loading achieved equivalent flame retardancy to 14% triphenyl phosphate (TPP), a commonly used non-halogenated aryl phosphate flame retardant—a 2.3× weight-for-weight efficiency advantage [1]. The 6% PB-460 formulation attained UL 94 5V rating at 1.8 mm thickness while preserving higher impact strength and heat deflection temperature compared to the 14% TPP formulation, due to the lower total additive loading [1]. This dose efficiency is attributed to the intramolecular bromine–phosphorus synergism, which is absent in TPP (phosphorus-only mechanism).

PC-ABS flame retardancy Dose reduction Triphenyl phosphate comparison

Proven Application Scenarios Where Tris(2,4-dibromophenyl) phosphate Delivers Differentiated Value


Antimony-Free Flame Retardant Formulations for Transparent Polycarbonate

BPP is uniquely suited for transparent, Sb₂O₃-free flame-retardant PC where optical clarity must be preserved. The Fan & Jiang (2002) study demonstrated that BPP imparts higher oxygen index than PBO-based Br/Sb systems while having no adverse effect on PC light transmittance [1]. Combined with its water-white color stability at 300 °C processing temperatures [2], BPP enables V-0 rated transparent PC for applications such as LED covers, safety glazing, and electronic display housings where both fire safety and optical quality are mandatory.

Glass-Fiber-Reinforced PBT and PET Engineering Components Requiring High Mechanical Property Retention

In 30% GF-PBT (Valox 420), 10% BPP with minimal Sb₂O₃ (3.5%) delivered V-0 rating while retaining 81% of notched Izod impact and 98% of flexural strength relative to unfilled resin controls [1]. This performance is unmatched by brominated polystyrene (61% Izod retention, 71% flexural retention) and provides substantially better processability than BC-58 (35% higher spiral flow) [1]. Target applications include electrical connectors, circuit breaker housings, and automotive under-hood components where both flame retardancy and structural integrity are essential.

PC-ABS Alloy Thin-Wall Electronic Enclosures – Maximizing UL Rating at Minimum Loading

In PC-ABS (3:1) blends, BPP (PB-460) at only 6 wt% matches the flame retardancy of 14 wt% triphenyl phosphate while achieving UL 94 5V at 1.8 mm thickness [1]. The >50% loading reduction preserves heat deflection temperature and impact strength, enabling thinner-wall laptop housings, power adapter casings, and consumer electronics enclosures that must pass stringent 5V or V-0 requirements without compromising mechanical design margins [1][2].

PC-PET and PC-PBT Alloys for High-Flow Injection Molding Applications

BPP's melt index advantage over polymeric brominated FRs (71 vs 20 g/10 min in PC/PET alloy at 12% loading; 19.1 vs 11.6 g/10 min in GF-PBT) translates to faster cycle times, lower injection pressures, and the ability to fill complex, multi-cavity molds with thin wall sections [1]. Combined with its 25–35% spiral flow advantage and 67–73% lower extruder torque [1], BPP is the preferred flame retardant for high-productivity injection molding of complex PC/PET and PC/PBT alloy parts such as electrical distribution components, relay bases, and sensor housings where throughput and dimensional precision directly impact manufacturing economics.

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